2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including methoxy, dimethyl, thiophene, thiazole, triazole, and benzenesulfonamide
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-12-9-15(26-3)17(10-13(12)2)29(24,25)20-7-6-14-11-28-19-21-18(22-23(14)19)16-5-4-8-27-16/h4-5,8-11,20H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQFOBSOAFTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the thiazole ring: This step typically involves the reaction of a thiophene derivative with a suitable amine and a sulfur source under acidic conditions.
Formation of the triazole ring: The thiazole intermediate is then reacted with a hydrazine derivative to form the triazole ring.
Attachment of the benzenesulfonamide group: The triazole-thiazole intermediate is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.
- Bacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. Studies have utilized the cup plate method to assess its antibacterial efficacy at concentrations as low as 1 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Similarly, antifungal screenings against Aspergillus niger and Apergillus oryzae have demonstrated notable effectiveness, suggesting that this compound could be a candidate for developing new antifungal agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Recent studies have focused on its ability to inhibit cancer cell proliferation.
- Cell Line Studies : In vitro tests have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay is commonly employed to evaluate cytotoxicity .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with key proteins involved in cancer progression, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The incorporation of specific functional groups in the molecular structure of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide enhances its biological activity. The presence of the thiophene ring and triazole moiety is crucial for its antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a study published in Drug Design, Development and Therapy, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against resistant strains .
Case Study 2: Anticancer Potential
A study focused on novel sulfonamides reported the synthesis of compounds related to this compound. These compounds were tested for their ability to induce apoptosis in cancer cells and displayed promising results in inhibiting tumor growth .
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is essential for DNA replication and cell division. The compound’s unique structure may allow it to interact with multiple molecular targets and pathways, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Thiazoles: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Triazoles: Known for their antifungal and antiviral properties.
Uniqueness
The uniqueness of 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide lies in its combination of multiple bioactive moieties within a single molecule, potentially offering a broad spectrum of biological activities and applications.
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 379.5 g/mol. The structure features a benzenesulfonamide core with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1058184-84-1 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and thiazole moieties exhibit significant antimicrobial properties. Specifically, derivatives similar to the compound have shown effectiveness against a range of pathogenic bacteria and fungi. For instance, studies have reported that triazole-thiazole hybrids possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide synthase (iNOS) production in vitro. In particular, the presence of the sulfonamide group has been linked to anti-inflammatory activity through modulation of inflammatory pathways .
Anticancer Potential
Emerging studies have highlighted the anticancer potential of related compounds. For example, triazole derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) through mechanisms involving cell cycle arrest and activation of caspases . The specific compound under discussion may exhibit similar effects due to its structural characteristics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Triazole and Thiazole Moieties : These heterocycles are known for their biological activities; modifications can enhance potency.
- Sulfonamide Group : This group is essential for antimicrobial action; variations in substituents can affect efficacy.
Table: Summary of SAR Findings
| Component | Modification Impact |
|---|---|
| Triazole Moiety | Increases anticancer activity |
| Thiazole Moiety | Enhances antimicrobial properties |
| Sulfonamide Group | Critical for anti-inflammatory action |
Case Studies
- Antimicrobial Screening : A study screened various triazole-thiazole derivatives for antimicrobial activity against clinical isolates. The tested compounds demonstrated MIC values comparable to standard antibiotics .
- In Vivo Anti-inflammatory Study : An animal model was used to evaluate the anti-inflammatory effects of related compounds. Results indicated significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications .
- Cytotoxicity Assays : Compounds similar to the target molecule were subjected to cytotoxicity assays against multiple cancer cell lines. Results showed promising IC50 values indicating effective dose-dependent cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Formation of the triazolo-thiazole core using cyclization reactions (e.g., Lawesson’s reagent for thiazole ring closure) .
- Functionalization of the sulfonamide group via nucleophilic substitution or coupling reactions .
- Optimization Strategies :
- Adjust pH (6.5–7.5) and solvent polarity (e.g., DMF or THF) to stabilize intermediates .
- Use catalyst-free one-pot reactions at 80–100°C for reduced side products .
- Monitor purity via HPLC or TLC at each step to isolate intermediates effectively .
Q. How is the compound’s structural integrity validated, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the triazolo-thiazole moiety and sulfonamide substitution patterns (e.g., ¹H/¹³C NMR for methyl/methoxy groups) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry for crystalline derivatives .
Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?
- Screening Workflow :
- In vitro assays : Test antibacterial/antifungal activity using MIC (Minimum Inhibitory Concentration) assays against E. coli and C. albicans .
- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms due to sulfonamide’s known inhibitory effects .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Strategies :
- Substituent Variation : Replace the thiophen-2-yl group with fluorophenyl or methylphenyl to assess target selectivity .
- Bioisosteric Replacement : Swap the sulfonamide group with carboxamide or phosphonate to modulate solubility .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with enzymes like COX-2 .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Conflict Resolution :
- Dose-Response Reproducibility : Validate IC₅₀ values across multiple labs using standardized protocols .
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with bioactivity .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting activity .
Q. Which advanced techniques characterize the compound’s interaction with enzyme targets?
- Mechanistic Studies :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for sulfonamide-enzyme interactions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes .
Q. How can stability and degradation profiles be assessed under varying storage conditions?
- Stability Protocols :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; analyze degradation products via UPLC-QTOF .
- Real-Time Stability : Store at 4°C, 25°C, and -20°C; monitor purity monthly using validated HPLC methods .
Key Considerations for Researchers
- Data Reproducibility : Cross-validate synthetic protocols and bioassays using PubChem/CAS data .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure regulatory compliance .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology for efficient SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
